UNII-28C9D29H77
Description
UNII-28C9D29H77 (CAS No. 103057-44-9) is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. It is characterized by high solubility and a pyrrolidine-carboxylate backbone, synthesized via reactions involving tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 5-fluoro picolinonitrile in dimethylformamide (DMF) or tetrahydrofuran (THF) .
Properties
CAS No. |
1581285-26-8 |
|---|---|
Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
4-[2-(2-phenylethylamino)ethyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H20N2.ClH/c17-16-8-6-15(7-9-16)11-13-18-12-10-14-4-2-1-3-5-14;/h1-9,18H,10-13,17H2;1H |
InChI Key |
WMAPWKBQDAAHCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride typically involves the reaction of 4-nitrobenzyl chloride with phenylethylamine, followed by reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above, but with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, the amine from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.
Scientific Research Applications
4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter analogs.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-((2-phenylethyl)amino)ethyl)aniline hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act as an analog of neurotransmitters, potentially interacting with receptors and pathways involved in neurotransmission. This interaction can modulate the activity of these pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-28C9D29H77’s properties, a comparative analysis with structurally analogous compounds is essential. The following table synthesizes data from similarity assessments (similarity scores: 0.92–1.00) and physicochemical profiles :
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Similarity Score |
|---|---|---|---|---|
| This compound (103057-44-9) | C₉H₁₇NO₃ | 187.24 | Fluorinated pyridine, pyrrolidine-carboxylate | 1.00 (Reference) |
| Compound A | C₁₀H₁₈N₂O₂ | 198.27 | Pyridine-ester, methyl substituent | 0.98 |
| Compound B | C₈H₁₅NO₃ | 173.21 | Hydroxypyrrolidine, acetylated side chain | 0.95 |
| Compound C | C₉H₁₆FNO₂ | 189.23 | Fluorinated cyclohexane, carbamate linkage | 0.92 |
Key Findings:
Compound B (score 0.95) replaces the fluorinated pyridine with an acetylated hydroxypyrrolidine, likely affecting binding affinity in biological systems. Compound C (score 0.92) introduces a cyclohexane ring, which may enhance stability but reduce reactivity compared to this compound.
Physicochemical Properties :
- Solubility : this compound’s "very soluble" nature contrasts with Compound C’s moderate solubility due to its hydrophobic cyclohexane group.
- Synthetic Complexity : this compound’s synthesis requires NaH-mediated coupling, whereas Compound B is synthesized via simpler acetylation, impacting scalability .
Functional Implications: The fluorinated pyridine in this compound may confer metabolic stability over non-fluorinated analogues (e.g., Compound B), aligning with trends in drug design . The tertiary butyl ester in this compound could enhance bioavailability compared to methyl esters (Compound A), as observed in pharmacokinetic studies of related compounds .
Analytical and Methodological Considerations
Comparative studies rely on validated techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), as outlined in supplementary methodologies . For instance:
- Purity Analysis : this compound’s purity was confirmed via HPLC with a C18 column, achieving >98% purity, whereas Compound C required gradient elution due to polar impurities .
- Stability : Accelerated stability testing (40°C/75% RH) revealed this compound’s degradation <2% over 6 months, outperforming Compound B (5% degradation under identical conditions) .
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